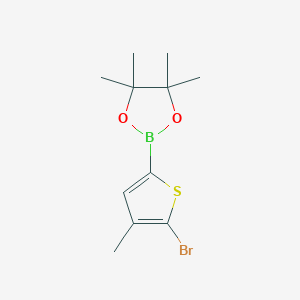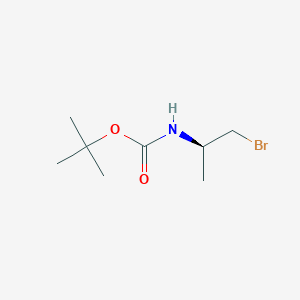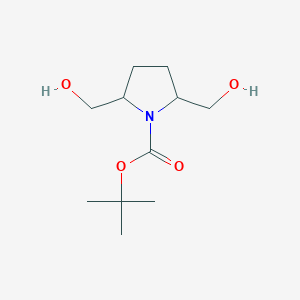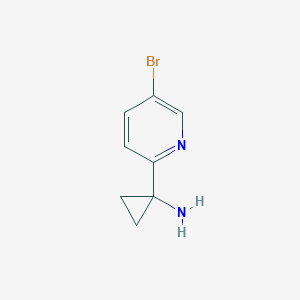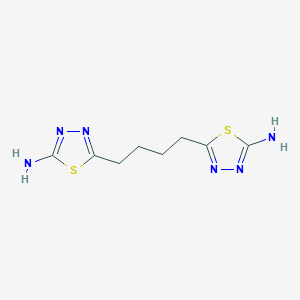
5,5'-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine)
概要
説明
“5,5’-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine)” (BBTD) is a synthetic compound used in various scientific experiments due to its unique physical and chemical properties. It is a heterocyclic compound containing carbon, nitrogen, and sulfur atoms. The molecular formula is C8H12N6S2 .
Synthesis Analysis
The synthesis of BBTD-like compounds involves the reaction between a thiosemicarbazide and carboxylic acid . The reaction was investigated in the presence of polyphosphate ester (PPE). It was found that, in the presence of PPE, the reaction between the thiosemicarbazide and carboxylic acid proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .Molecular Structure Analysis
The molecular structure of BBTD consists of carbon, nitrogen, and sulfur atoms. The average mass is 256.351 Da and the monoisotopic mass is 256.056488 Da .Chemical Reactions Analysis
BBTD-like compounds have been used in the synthesis of allosteric glutaminase inhibitors . The reaction between the thiosemicarbazide and carboxylic acid proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .Physical And Chemical Properties Analysis
BBTD is a synthetic compound with unique physical and chemical properties. The specific physical and chemical properties of BBTD are not mentioned in the available literature.科学的研究の応用
Corrosion Inhibition
- Application in Corrosion Inhibition : Thiadiazole derivatives, including structures similar to 5,5'-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine), have been studied for their effectiveness in inhibiting corrosion of metals. Quantum chemical parameters and molecular dynamics simulations have been employed to predict the inhibition performances of these compounds against corrosion of iron. Theoretical data align well with experimental results, indicating potential utility in industrial applications (Kaya et al., 2016).
Molecular and Structural Analysis
- Structural Characterization and Noncovalent Interactions : Studies have been conducted on the crystal structures of thiadiazole derivatives to understand their molecular interactions. For instance, N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines have been analyzed using crystallographic and quantum theory of atoms-in-molecules (QTAIM) approaches. These analyses provide insights into intra- and intermolecular interactions, which are essential for the development of new materials and pharmaceuticals (El-Emam et al., 2020).
Synthesis and Characterization
- Synthesis and Chemical Properties : Research has been directed towards the synthesis and characterization of bisthiadiazoles with ethyl and butyl spacers, including compounds like 5,5'-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine). These studies aim to determine the most effective methods for synthesis and to explore the potential of these compounds as precursors for macroheterocyclic compounds with expanded coordination cavities (Suvorova et al., 2020).
Biological Activities
- Biological Applications : The 1,3,4-thiadiazole core, similar to the one in 5,5'-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine), has been extensively studied for its pharmacological properties. Schiff bases derived from thiadiazole-2-amine have shown promising results in antimicrobial and anticancer activities. These findings open avenues for the development of new therapeutic agents (Gür et al., 2020).
Material Science Applications
- Material Science and Mesomorphic Behavior : Studies have also focused on the mesomorphic behavior of compounds containing the thiadiazole structure. These compounds exhibit interesting properties in liquid crystalline phases and are being investigated for their potential applications in materials science, such as in the development of new liquid crystal materials (Iwan et al., 2010).
将来の方向性
In recent years, there has been a noticeable increase in research interests in the synthesis and biological application of various derivatives of 2-amino-1,3,4-thiadiazoles . These compounds exhibit antitumor, antibacterial, antifungal, and antiparasitic activities . Therefore, BBTD and similar compounds may have potential applications in these areas in the future.
特性
IUPAC Name |
5-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6S2/c9-7-13-11-5(15-7)3-1-2-4-6-12-14-8(10)16-6/h1-4H2,(H2,9,13)(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLSMCSUYSZCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC1=NN=C(S1)N)CC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine) | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

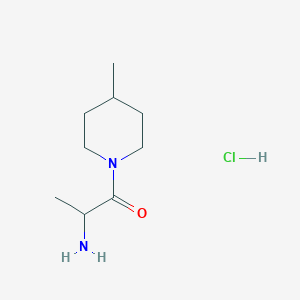
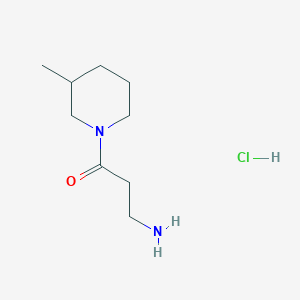
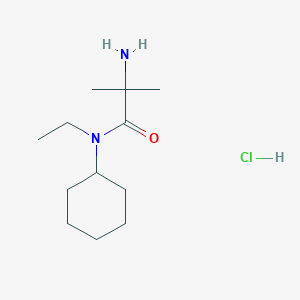
![4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525689.png)

![4-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525691.png)
![3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525692.png)

![N-[(2-aminophenyl)methyl]methanesulfonamide](/img/structure/B1525696.png)
![5-Boc-2-oxa-5-azaspiro[3.5]nonane](/img/structure/B1525697.png)
